6-(4-(Trifluoromethyl)phenyl)nicotinonitrile
Description
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile (CAS: 638214-10-5) is a nicotinonitrile derivative characterized by a pyridine core substituted with a cyano group at position 3, a trifluoromethylphenyl group at position 6, and a hydrogen atom at position 3. Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]pyridine-3-carbonitrile . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and materials science. It is commercially available for research and industrial applications in varying batch sizes .
Properties
Molecular Formula |
C13H7F3N2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H7F3N2/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(7-17)8-18-12/h1-6,8H |
InChI Key |
LRYFFPLWAWMHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the cyclization of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under the action of a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50-100°C, and the reaction time is between 3-9 hours .
Industrial Production Methods
For industrial production, the method involves using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The process includes acylation, cyclization, and hydrolysis steps. This method is advantageous due to the availability of inexpensive raw materials, ease of operation, and high yield .
Chemical Reactions Analysis
Nitrile Group Transformations
The nitrile group undergoes hydrolysis and reduction reactions, enabling functional group interconversion.
Key Findings :
-
Hydrolysis to carboxylic acid proceeds efficiently under acidic or basic conditions, forming derivatives useful for further coupling .
-
Reduction with LiAlH₄ selectively converts the nitrile to a primary amine without affecting the trifluoromethyl group.
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, directing electrophiles to meta positions.
Mechanistic Insight :
-
Nitration occurs at the 3-position of the pyridine ring due to the electron-deficient nature of the system .
-
Chlorination regioselectivity is influenced by the trifluoromethyl group’s inductive effect .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for biaryl synthesis.
Optimized Conditions :
-
Suzuki couplings require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
-
Buchwald-Hartwig aminations proceed efficiently with sterically hindered phosphine ligands .
Nucleophilic Aromatic Substitution (NAS)
The pyridine ring undergoes substitution with sulfur nucleophiles.
Notable Features :
-
Triton X-100 enhances reaction rates by acting as a micellar catalyst .
-
Electron-deficient thiols (e.g., 4-fluorothiophenol) exhibit higher reactivity .
Cyclization and Heterocycle Formation
The nitrile group facilitates cyclization to form fused heterocycles.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV light, acetone | Tricyclic azetidine derivative | 60% | |
| Condensation with Hydrazine | NH₂NH₂, ethanol | Pyrazolo[3,4-b]pyridine | 70% |
Applications :
-
Azetidine derivatives are valuable in drug discovery for their ring strain and bioactivity .
-
Pyrazolo-pyridines serve as kinase inhibitors in oncology research .
Functionalization via Radical Intermediates
The trifluoromethyl group stabilizes radicals, enabling unique reactivity.
Mechanistic Notes :
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One prominent application of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is its role in the development of antiviral agents. Research indicates that derivatives of nicotinonitrile exhibit significant activity against HIV-1 by targeting the ribonuclease H function of the virus, which is crucial for viral replication. In a study involving a series of compounds based on the nicotinic scaffold, several derivatives demonstrated potent inhibitory effects on HIV-1 replication with selectivity indices indicating low cytotoxicity .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. A study highlighted that similar pyridine derivatives exhibited strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 µg/mL, suggesting that modifications to the nicotinonitrile structure can enhance antimicrobial efficacy .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile has revealed insights into how different substitutions affect biological activity. For instance, the introduction of various aryl groups at specific positions on the nicotinonitrile framework has been shown to modulate potency against HIV-1 and other pathogens. Compounds with halogen substitutions demonstrated enhanced antiviral activity compared to their unsubstituted counterparts .
Material Science
Fluorinated Compounds in Coatings
The trifluoromethyl group in 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile contributes to its potential applications in material science, particularly in developing coatings with enhanced chemical resistance and durability. Fluorinated compounds are known for their water-repellent properties and stability under harsh conditions, making them suitable for industrial applications such as protective coatings for metals and plastics .
Data Table: Summary of Biological Activities
| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile | Staphylococcus aureus | 31.25 - 62.5 | Antibacterial |
| Derivative A | HIV-1 | IC50: 24 | Antiviral |
| Derivative B | E. coli | 31.25 - 62.5 | Antibacterial |
| Derivative C | HIV-1 | EC50: 5 | Antiviral |
Case Studies
Case Study 1: Antiviral Compound Development
In a recent study, researchers synthesized a series of nicotinonitrile derivatives, including those with trifluoromethyl substitutions, as potential HIV inhibitors. The most promising compound exhibited an IC50 value of 24 µM against the RNase H function of HIV-1, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyridine derivatives related to nicotinonitriles found that certain modifications led to significant increases in antibacterial activity against multidrug-resistant strains of bacteria, showcasing the versatility and potential therapeutic applications of these compounds .
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are still under investigation .
Comparison with Similar Compounds
Key Observations :
Physical Properties
Melting points and photochemical properties vary significantly with substituents:
Key Observations :
Biological Activity
6-(4-(Trifluoromethyl)phenyl)nicotinonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8F3N
- Molecular Weight : 253.21 g/mol
- IUPAC Name : 6-(4-(Trifluoromethyl)phenyl)pyridine-3-carbonitrile
Synthesis
The synthesis of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile typically involves the reaction of 4-trifluoromethylbenzaldehyde with nicotinonitrile in the presence of a suitable catalyst. This process is characterized by:
- Reagents : Nicotinonitrile, 4-trifluoromethylbenzaldehyde, acid catalysts.
- Conditions : Refluxing in organic solvents such as ethanol or acetonitrile.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, pyridine derivatives have been shown to possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL .
Anticancer Activity
The anticancer potential of nicotinonitrile derivatives has been explored through various studies. For example:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that related compounds exhibited submicromolar potency against cancer cell lines, suggesting a promising avenue for further development .
Neuroprotective Effects
Compounds containing trifluoromethyl groups have been associated with enhanced neuroprotective properties. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
The biological activity of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in critical metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : It may act on neurotransmitter receptors, affecting signal transduction pathways.
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile | Moderate | High | Potential |
| Nicotinonitrile | Low | Moderate | Low |
| Trifluoromethyl derivatives | High | High | High |
Q & A
Q. What synthetic routes are commonly employed for the preparation of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile?
The synthesis typically involves multi-step protocols, such as:
- Cyano-substituted pyridine core formation : Using nitrile-group introduction via nucleophilic substitution or condensation reactions. For example, phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane under reflux (85°C, 5h) can facilitate nitrile group incorporation .
- Trifluoromethylphenyl coupling : Suzuki-Miyaura cross-coupling reactions with palladium catalysts to attach the 4-(trifluoromethyl)phenyl moiety. Precise stoichiometry and temperature control are critical to avoid side products like dehalogenated intermediates .
- Purification : Column chromatography or recrystallization (e.g., using DMSO/ethanol mixtures) to isolate the product. Melting point verification (e.g., 251–253°C for analogous nitrophenylnicotinonitriles) ensures purity .
Q. How can researchers confirm the structural identity of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile post-synthesis?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Compare experimental shifts with reference data. For example, aromatic protons in analogous compounds appear at δ 7.35–8.42 ppm (¹H NMR), and carbons adjacent to the nitrile group resonate at ~110–120 ppm (¹³C NMR) .
- FT-IR : Confirm nitrile group presence via a sharp absorption band near 2220–2240 cm⁻¹.
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₃H₈F₃N₂ (exact mass: 265.0592).
Q. What safety protocols are essential when handling 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃).
- Waste disposal : Follow local regulations for nitrile-containing compounds, as improper disposal risks environmental contamination .
Advanced Research Questions
Q. How can experimental design (e.g., factorial design) optimize reaction conditions for synthesizing 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile?
- Factorial design : Systematically vary factors like temperature, catalyst loading, and solvent polarity. For example:
- 2³ factorial matrix : Test 8 combinations to identify interactions between variables (e.g., higher temperatures may reduce reaction time but increase byproduct formation).
- Response surface methodology (RSM) : Model nonlinear relationships to pinpoint optimal conditions (e.g., 75–85°C, 5 mol% Pd catalyst) .
- Validation : Replicate optimal conditions in triplicate to ensure reproducibility (±5% yield variance acceptable) .
Q. What computational approaches predict the reactivity or stability of 6-(4-(Trifluoromethyl)phenyl)nicotinonitrile in novel reaction environments?
- Quantum chemical calculations :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s LUMO may guide regioselective reactions .
- Reaction path search : Simulate transition states to evaluate activation energies for potential degradation pathways (e.g., hydrolysis under acidic conditions) .
- Machine learning : Train models on existing nicotinonitrile datasets to forecast solubility or thermal stability .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) when characterizing derivatives of this compound?
- Contradiction analysis :
- Solvent effects : Compare shifts in DMSO-d₆ vs. CDCl₃; aromatic protons may deshield in polar aprotic solvents .
- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted trifluoromethylphenyl precursors).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .
- Collaborative verification : Cross-validate data with independent labs or databases (e.g., ChemSpider ID cross-referencing) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
